molecular formula C16H18F2N4O B10910542 4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine

4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine

Cat. No.: B10910542
M. Wt: 320.34 g/mol
InChI Key: IHWCJMXEBIQCQQ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with difluoromethyl, methoxyphenyl, and piperazinyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions to ensure selective substitution.

    Attachment of the Methoxyphenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrimidine intermediate.

    Incorporation of the Piperazinyl Group: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of methyl-substituted pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxyphenyl groups can enhance binding affinity and selectivity towards these targets, while the piperazinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine
  • 4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine
  • 4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(morpholin-1-yl)pyrimidine

Uniqueness

4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine stands out due to the specific combination of substituents, which confer unique chemical properties and reactivity. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl and piperazinyl groups contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H18F2N4O

Molecular Weight

320.34 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3-methoxyphenyl)-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C16H18F2N4O/c1-23-12-4-2-3-11(9-12)13-10-14(15(17)18)21-16(20-13)22-7-5-19-6-8-22/h2-4,9-10,15,19H,5-8H2,1H3

InChI Key

IHWCJMXEBIQCQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)F

Origin of Product

United States

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